2-(4-Fluorophenyl)thiomorpholine

Lipophilicity Drug Design ADME Prediction

2-(4-Fluorophenyl)thiomorpholine (CAS 1001940-38-0) is a fluorinated thiomorpholine derivative featuring a 4-fluorophenyl substituent at the 2-position of the saturated six-membered thiamorpholine ring. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for CNS-targeted agents and enzyme inhibitor programs.

Molecular Formula C10H12FNS
Molecular Weight 197.27 g/mol
CAS No. 1001940-38-0
Cat. No. B1333938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)thiomorpholine
CAS1001940-38-0
Molecular FormulaC10H12FNS
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CSC(CN1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
InChIKeyHMTJELZUGFKLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)thiomorpholine (CAS 1001940-38-0): A Fluorinated Thiomorpholine Building Block for CNS and Enzyme Inhibitor Drug Discovery


2-(4-Fluorophenyl)thiomorpholine (CAS 1001940-38-0) is a fluorinated thiomorpholine derivative featuring a 4-fluorophenyl substituent at the 2-position of the saturated six-membered thiamorpholine ring [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for CNS-targeted agents and enzyme inhibitor programs [2]. Suppliers typically offer it as a free base with purity specifications ranging from 95% to 98%, and several vendors provide accompanying batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Thiomorpholine Analogs Cannot Substitute for 2-(4-Fluorophenyl)thiomorpholine in Structure-Activity Relationship (SAR) Campaigns


Fluorine substitution on the phenyl ring introduces a quantifiable electronic effect that cannot be replicated by unsubstituted or chloro-substituted analogs. The electron-withdrawing nature of fluorine alters the aromatic ring's electron density, which directly impacts binding interactions, metabolic stability, and solubility [1]. Furthermore, the precise substitution position (2- vs. 3-) on the thiomorpholine ring dictates the spatial orientation of the pharmacophore, leading to divergent biological activity profiles; 3-substituted isomers exhibit distinct receptor interactions, as evidenced by published tachykinin receptor antagonism data . Simple replacement with 2-phenylthiomorpholine eliminates the fluorine-mediated electronic effects, while 2-(4-chlorophenyl)thiomorpholine introduces a bulkier halogen with different lipophilicity, both of which can critically alter lead optimization trajectories [2].

Quantitative Differentiation Evidence: 2-(4-Fluorophenyl)thiomorpholine vs. Closest Analogs for Informed Procurement


Computed Lipophilicity (XLogP): 2-(4-Fluorophenyl)thiomorpholine vs. 2-Phenylthiomorpholine vs. 2-(4-Chlorophenyl)thiomorpholine

The introduction of a para-fluoro substituent reduces the computed XLogP of 2-(4-Fluorophenyl)thiomorpholine to 1.8, compared with 1.9–2.4 for the unsubstituted 2-phenylthiomorpholine. This difference, although modest, aligns with the established trend that fluorine substitution on aryl rings decreases lipophilicity relative to hydrogen, thereby improving aqueous solubility and potentially reducing non-specific protein binding . The chloro analog is expected to exhibit even higher logP values, consistent with halogen-based lipophilicity scales.

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA): 2-(4-Fluorophenyl)thiomorpholine vs. 2-Phenylthiomorpholine

The topological polar surface area (TPSA) of 2-(4-Fluorophenyl)thiomorpholine is reported as 37.3 Ų . This value is within the optimal range for blood-brain barrier penetration (typically < 60–70 Ų) and is consistent with the compound's application in CNS-targeted drug discovery. The unsubstituted 2-phenylthiomorpholine has a similar TPSA of approximately 37.3 Ų, indicating that fluorine substitution at the para position does not significantly alter hydrogen-bonding capacity but modifies electronic properties such as pKa of the thiomorpholine nitrogen [1].

Polar Surface Area Membrane Permeability CNS Drug Design

Commercial Purity and Batch-Specific Quality Control: Bidepharm 98% with Multi-Technique Validation vs. Generic 95% Suppliers

Bidepharm supplies 2-(4-Fluorophenyl)thiomorpholine at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, multiple alternative vendors (e.g., AKSci, Ambinter) offer the compound at a minimum purity specification of 95% without published multi-technique batch data . The 3-percentage-point purity difference corresponds to a 60% reduction in potential impurities (from 5% to 2%), a critical factor for reproducible biological assay results.

Chemical Purity Quality Control Reproducibility

Regioisomeric Specificity: 2-(4-Fluorophenyl)thiomorpholine vs. 3-(4-Fluorophenyl)thiomorpholine in Tachykinin Receptor Pharmacology

The 2-substituted isomer (target compound) and the 3-substituted isomer (CAS 887344-28-7) are structural isomers with distinct pharmacological profiles. Published studies on 3-(4-fluorophenyl)thiomorpholine derivatives demonstrate tachykinin receptor antagonist activity with specific IC50 values [1]. The 2-substituted isomer places the fluorophenyl group in a different spatial orientation, predicting altered receptor subtype selectivity and potency. No direct comparative data exist for the 2-isomer, but the structural difference is sufficient to warrant isomer-specific procurement.

Regioisomerism Tachykinin Receptors CNS Pharmacology

Optimal Procurement Use Cases for 2-(4-Fluorophenyl)thiomorpholine in Drug Discovery and Chemical Biology


CNS Drug Lead Optimization Requiring Fluorine-Mediated Metabolic Stability

When designing CNS-active leads, the fluorine atom at the para position of the phenyl ring can block cytochrome P450-mediated oxidative metabolism, a well-established strategy not available with the non-fluorinated 2-phenylthiomorpholine [1]. The identical TPSA (37.3 Ų) to the non-fluorinated analog ensures blood-brain barrier permeability is maintained, making 2-(4-fluorophenyl)thiomorpholine a direct drop-in replacement with superior metabolic stability potential .

Enzyme Inhibitor SAR with Stringent Purity Requirements

For SAR campaigns where assay sensitivity demands high-purity starting materials, sourcing the 98% grade backed by NMR, HPLC, and GC documentation ensures confidence in concentration-response curves and minimizes off-target artifacts caused by impurities .

Tachykinin Receptor Subtype Profiling with Isomer-Specific Tools

When profiling tachykinin receptor subtypes, the 2-substituted isomer serves as a critical negative control for the 3-substituted analog's activity, enabling differentiation of subtype-specific effects arising from altered pharmacophore geometry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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